N-(3,3,3-trifluoro-2-oxopropyl)acetamide
Description
N-(3,3,3-Trifluoro-2-oxopropyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoromethyl (CF₃) group and a ketone (oxo) moiety on the propyl backbone. Its systematic name, (S)-N-(3,3,3-Trifluoro-2-oxo-1-(phenylmethyl)propyl)acetamide, indicates stereochemical specificity and a benzyl-substituted carbon adjacent to the trifluoro-oxo chain .
Properties
CAS No. |
159189-10-3 |
|---|---|
Molecular Formula |
C5H6F3NO2 |
Molecular Weight |
169.103 |
IUPAC Name |
N-(3,3,3-trifluoro-2-oxopropyl)acetamide |
InChI |
InChI=1S/C5H6F3NO2/c1-3(10)9-2-4(11)5(6,7)8/h2H2,1H3,(H,9,10) |
InChI Key |
GLZZVJGIEHVDER-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)C(F)(F)F |
Synonyms |
Acetamide, N-(3,3,3-trifluoro-2-oxopropyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
EF3 [2-(2-Nitroimidazol-1[H]-yl)-N-(3,3,3-trifluoropropyl)acetamide]
- Structural Differences : EF3 incorporates a nitroimidazole ring attached to the acetamide core, unlike the phenylmethyl group in the target compound.
- Functional Role: EF3 acts as a hypoxia marker in photodynamic therapy (PDT), binding to hypoxic tumor regions during oxygen depletion. Its nitroimidazole group undergoes bioreduction under low oxygen, enabling detection via monoclonal antibodies .
- Pharmacological Relevance : While both compounds share a trifluoropropyl chain, EF3’s nitroimidazole moiety directs its hypoxia-specific activity, a feature absent in the target compound.
2,2,2-Trifluoro-N-(1-(1-Methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide
- Structural Differences : This derivative includes a methylpyrrole ring and a phenyl group, creating a chiral center ([α]D = –53) .
- Synthetic Utility : Used in peptide mimetics, its trifluoroacetamide group enhances metabolic stability. The pyrrole and phenyl substituents enable interactions with hydrophobic enzyme pockets, contrasting with the target compound’s simpler side chain.
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide
- Structural Differences : Features an indole ring linked via a ketone-ethyl bridge.
- The trifluoro group in the target compound may enhance membrane permeability but lacks indole’s planar aromaticity.
N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38)
- Structural Differences : Contains a methoxyphenyl group and a sulfonated quinazoline ring.
- Anticancer Activity : Demonstrates potent activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay), linked to quinazoline’s kinase inhibition properties . The target compound’s trifluoro group may improve pharmacokinetics but lacks quinazoline’s direct kinase-targeting capability.
Ac-Phe-CF3 (N-(3,3,3-Trifluoro-2-oxo-1-(phenylmethyl)propyl)acetamide)
- Structural Similarities : Shares the trifluoro-oxo-propyl backbone and phenylmethyl group with the target compound.
- Application : A protease inhibitor designed to mimic phenylalanine, leveraging the CF₃ group’s electron-withdrawing effects to stabilize transition-state analogs in enzymatic reactions .
Comparative Analysis Table
Key Findings and Implications
- Trifluoro Group Impact: The CF₃ group in N-(3,3,3-trifluoro-2-oxopropyl)acetamide enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with trends observed in Ac-Phe-CF3 .
- Functional Group Diversity : Substituents like nitroimidazole (EF3) or indole () dictate biological roles, highlighting the importance of tailored functionalization for specific applications.
- Synthetic Pathways : Amidation and halogenation strategies (e.g., sodium iodide/chlorotrimethylsilane in acetonitrile ) are common in acetamide synthesis, suggesting feasible routes for the target compound’s production.
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